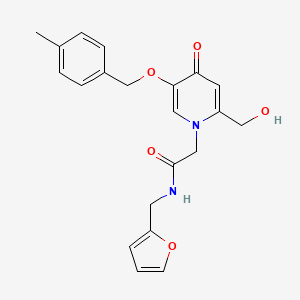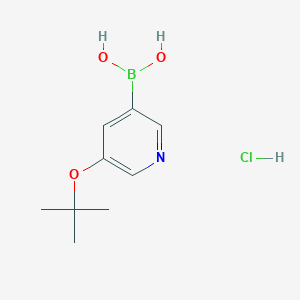
5-(叔丁氧基)吡啶-3-硼酸-盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.
科学研究应用
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of the compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-(tert-Butoxy)pyridine-3-boronic acid-HCl interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by its properties as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl’s action are primarily seen in the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which results in the formation of a new Pd–C bond .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by several environmental factors . These include the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, is also a factor .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride typically involves the reaction of 5-bromo-3-pyridineboronic acid with tert-butyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then purified through crystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .
化学反应分析
Types of Reactions
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Solvents: Common solvents include ethanol, methanol, and dichloromethane
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidized Products: Pyridine derivatives from oxidation reactions.
Substituted Products: Various functionalized pyridine derivatives from substitution reactions
相似化合物的比较
Similar Compounds
5-Bromo-3-pyridineboronic acid: A precursor in the synthesis of 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride.
Phenylboronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Pinacol boronic esters: Used in various organic synthesis reactions.
Uniqueness
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions that require high selectivity and functional group tolerance .
属性
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHQUZQNTJBNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
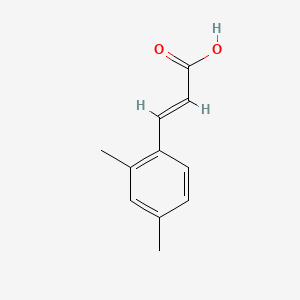
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)ethanesulfonamide](/img/structure/B2484956.png)
![N-[2-(4-fluorophenyl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide](/img/structure/B2484960.png)
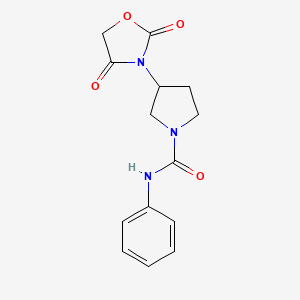
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![3-(1H-pyrazol-1-yl)-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2484965.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2484966.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)
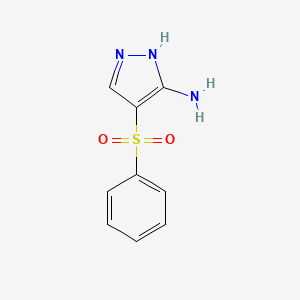
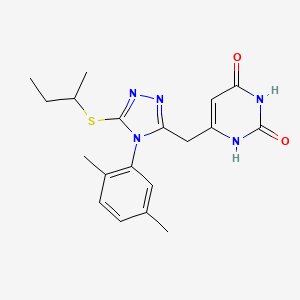
![N-(3-chloro-4-methoxyphenyl)-10-oxo-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaene-6-carboxamide](/img/structure/B2484973.png)
![2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2484974.png)
